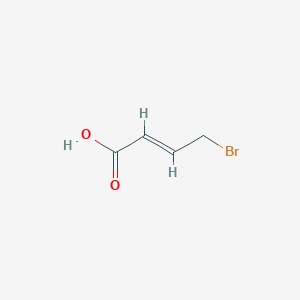

4-Bromocrotonic acid

Overview

Description

4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. It is a brominated derivative of crotonic acid and is characterized by the presence of a bromine atom attached to the fourth carbon of the crotonic acid backbone. This compound is a pale yellow to pale beige solid with a melting point of approximately 74°C .

Mechanism of Action

Target of Action

The primary targets of 4-Bromocrotonic acid are 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase . These enzymes play a crucial role in the beta-oxidation of fatty acids and the degradation of ketone bodies .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It is metabolized to 3-keto-4-bromobutyryl-CoA , which effectively inhibits both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

The affected biochemical pathways are those of fatty acid oxidation and ketone body degradation . The inhibition of 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase by this compound disrupts these pathways, affecting the body’s ability to break down fatty acids and ketone bodies .

Pharmacokinetics

It is known that the compound is metabolized to 3-keto-4-bromobutyryl-coa, which is the active inhibitor of the target enzymes .

Result of Action

The result of this compound’s action is the inhibition of respiration supported by either palmitoylcarnitine or acetoacetate in coupled rat heart mitochondria . This leads to a disruption in the energy production process, as the breakdown of fatty acids and ketone bodies is a significant source of energy .

Biochemical Analysis

Biochemical Properties

4-Bromocrotonic acid plays a significant role in biochemical reactions. It acts as a fatty acid blocking agent and is used to selectively adjust levels of long-chain acyl CoA and carnitine in aerobic and ischemic myocardium . It interacts with enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase . The nature of these interactions involves the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA, which effectively inhibits both thiolases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting fatty acid oxidation and ketone body degradation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting specific enzymes involved in fatty acid oxidation and ketone body degradation . The inhibition is achieved through the enzymatic conversion of this compound to 3-keto-4-bromobutyryl-CoA .

Temporal Effects in Laboratory Settings

It is known that it effectively inhibits respiration supported by either palmitoylcarnitine or acetoacetate in coupled rat heart mitochondria .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation and ketone body degradation . It interacts with enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures (around 77°C) for several hours .

Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing the reaction time significantly. The continuous-flow process allows for the rapid transfer of products from the reactor, minimizing undesired side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromocrotonic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The double bond in the crotonic acid backbone can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Various substituted crotonic acids depending on the nucleophile used.

Addition Products: Dibromocrotonic acid or other addition compounds.

Oxidation Products: Carboxylates or carbon dioxide.

Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

4-Bromocrotonic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of protein kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

4-Bromocrotonic acid can be compared with other similar compounds such as:

Crotonic Acid: The non-brominated parent compound, which is less reactive due to the absence of the bromine atom.

4-Chlorocrotonic Acid: A chlorinated derivative with similar reactivity but different electronic and steric properties.

4-Iodocrotonic Acid: An iodinated derivative with higher reactivity due to the larger size and lower bond dissociation energy of the iodine atom.

Uniqueness: this compound is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. The presence of the bromine atom enhances its reactivity compared to crotonic acid, while its smaller size compared to iodinated derivatives allows for more controlled reactions .

Properties

IUPAC Name |

(E)-4-bromobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGZROJTAUYFQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878724 | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13991-36-1, 20629-35-0 | |

| Record name | 4-Bromocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020629350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Bromo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-4-bromobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)

![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)